![molecular formula C17H17N3O5S2 B2658143 3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide CAS No. 717896-06-5](/img/structure/B2658143.png)
3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
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Description
3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, commonly known as DM-2, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. DM-2 is a benzamide derivative that has been synthesized through a series of chemical reactions.
Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis of novel benzothiazole derivatives through various chemical reactions, focusing on creating compounds with potential biological and industrial applications. For instance, benzothiazole-based heterocycles have been synthesized for their potential as anti-inflammatory and analgesic agents, showcasing the versatility of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020). Similarly, microwave-mediated synthesis methods have been developed for efficient production of benzothiazole- and benzimidazole-based heterocycles, highlighting advancements in synthetic methodologies (Darweesh et al., 2016).
Antimicrobial and Antioxidant Activities
Benzothiazole derivatives have been evaluated for their antimicrobial and antioxidant activities. Novel benzamides synthesized from dimethoxybenzoic acids have shown effective total antioxidant, free radical scavenging, and metal chelating activities (Yakan et al., 2020). This indicates potential applications in developing therapies for diseases caused by oxidative stress and microbial infections.
Photophysical Properties
The study of photophysical characteristics of benzothiazole derivatives, including excited state intramolecular proton transfer (ESIPT) inspired fluorescent compounds, provides insights into their applications in materials science and optical technologies. These compounds exhibit dual emission characteristics, suggesting their utility in developing fluorescent materials and sensors (Padalkar et al., 2011).
Anticancer Activity
Some benzothiazole derivatives have been synthesized and screened for their in-vitro anticancer activities, showing potential as therapeutic agents against various cancer cell lines. This research area highlights the promise of benzothiazole compounds in oncology, providing a foundation for the development of novel anticancer drugs (Waghmare et al., 2013).
properties
IUPAC Name |
3,5-dimethoxy-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S2/c1-18-27(22,23)13-4-5-14-15(9-13)26-17(19-14)20-16(21)10-6-11(24-2)8-12(7-10)25-3/h4-9,18H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDSGCPHTSKJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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